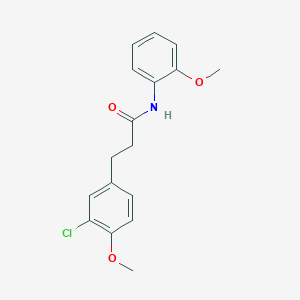
3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)propanamide is an organic compound characterized by the presence of chloro, methoxy, and amide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzaldehyde and 2-methoxyaniline.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the aniline to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The amine is reacted with a suitable acylating agent, such as propanoyl chloride, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-(3-chloro-4-formylphenyl)-N-(2-methoxyphenyl)propanamide.
Reduction: Formation of 3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)propanamine.
Substitution: Formation of derivatives such as 3-(3-amino-4-methoxyphenyl)-N-(2-methoxyphenyl)propanamide.
科学的研究の応用
3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
作用機序
The mechanism by which 3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)propanamide exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, or cellular metabolism.
類似化合物との比較
Similar Compounds
- 3-(3-chloro-4-methoxyphenyl)-N-(2-hydroxyphenyl)propanamide
- 3-(3-chloro-4-methoxyphenyl)-N-(2-ethoxyphenyl)propanamide
- 3-(3-chloro-4-methoxyphenyl)-N-(2-methylphenyl)propanamide
Uniqueness
3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)propanamide is unique due to the presence of both chloro and methoxy groups, which confer specific electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
853315-06-7 |
|---|---|
分子式 |
C17H18ClNO3 |
分子量 |
319.8 g/mol |
IUPAC名 |
3-(3-chloro-4-methoxyphenyl)-N-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C17H18ClNO3/c1-21-15-9-7-12(11-13(15)18)8-10-17(20)19-14-5-3-4-6-16(14)22-2/h3-7,9,11H,8,10H2,1-2H3,(H,19,20) |
InChIキー |
GYDAWLYNGHYCLP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCC(=O)NC2=CC=CC=C2OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


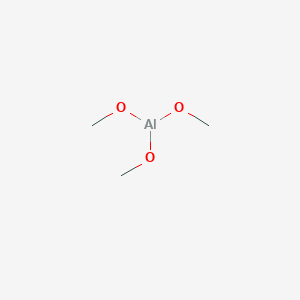
![2'-(Allyloxy)[1,1'-biphenyl]-2-ol](/img/structure/B11948072.png)
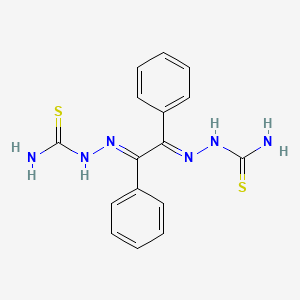
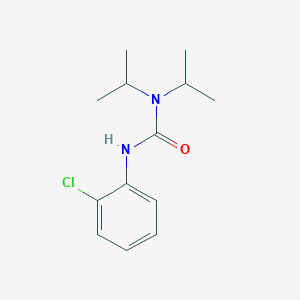
![N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide](/img/structure/B11948092.png)


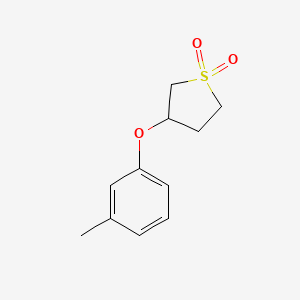



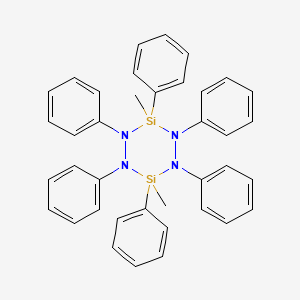
![3-chloro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B11948150.png)

